molecular formula C16H10Cl5N3 B14218326 2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine CAS No. 748732-31-2

2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine

Cat. No.: B14218326
CAS No.: 748732-31-2
M. Wt: 421.5 g/mol
InChI Key: PCTNAAHPJBLLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 4-chlorophenyl groups and a trichloromethyl group attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine typically involves the reaction of 4-chlorobenzonitrile with trichloromethyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chlorobenzonitrile+trichloromethyl isocyanateThis compound\text{4-chlorobenzonitrile} + \text{trichloromethyl isocyanate} \rightarrow \text{this compound} 4-chlorobenzonitrile+trichloromethyl isocyanate→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the chlorophenyl rings.

Scientific Research Applications

2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various materials and chemicals, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trichloromethyl group and chlorophenyl rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Another triazine compound with three chlorine atoms attached to the ring.

    2,6-Dichloro-4-(trichloromethyl)-1,3,5-triazine: Similar structure but with fewer chlorophenyl groups.

Uniqueness

2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine is unique due to the presence of two 4-chlorophenyl groups and a trichloromethyl group, which confer specific chemical and biological properties

Properties

CAS No.

748732-31-2

Molecular Formula

C16H10Cl5N3

Molecular Weight

421.5 g/mol

IUPAC Name

2,6-bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine

InChI

InChI=1S/C16H10Cl5N3/c17-11-5-1-9(2-6-11)13-22-14(10-3-7-12(18)8-4-10)24-15(23-13)16(19,20)21/h1-8,15H,(H,22,23,24)

InChI Key

PCTNAAHPJBLLIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(N=C(N2)C3=CC=C(C=C3)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.